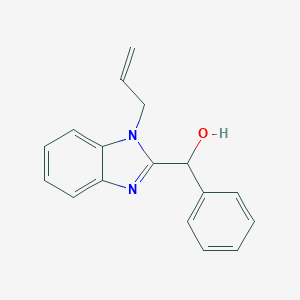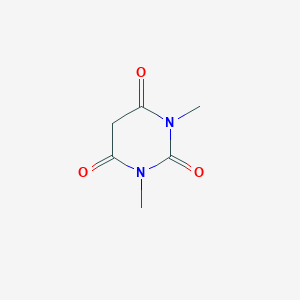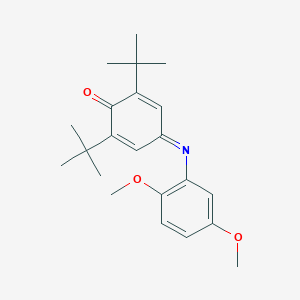
3,3-Dibenzylpentane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dibenzylpentane-2,4-dione, also known as DBPD, is a chemical compound that belongs to the family of cyclic diketones. It is a yellow crystalline solid that has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. DBPD has been found to possess a unique molecular structure that makes it a versatile building block for the synthesis of various organic compounds. In
科学的研究の応用
3,3-Dibenzylpentane-2,4-dione has been extensively studied for its potential applications in the field of organic synthesis and medicinal chemistry. It has been found to be a versatile building block for the synthesis of various organic compounds such as chiral ligands, pharmaceuticals, and natural products. 3,3-Dibenzylpentane-2,4-dione has also been used as a starting material for the synthesis of various heterocyclic compounds such as pyrazoles, pyrimidines, and pyridazines.
作用機序
The mechanism of action of 3,3-Dibenzylpentane-2,4-dione is not well understood. However, it has been proposed that 3,3-Dibenzylpentane-2,4-dione may act as a Michael acceptor and undergo nucleophilic addition reactions with various biological molecules such as proteins and nucleic acids. This may result in the formation of covalent adducts that may alter the biological activity of these molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione are not well studied. However, it has been found to possess antioxidant and anti-inflammatory properties. 3,3-Dibenzylpentane-2,4-dione has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. These effects may be attributed to the ability of 3,3-Dibenzylpentane-2,4-dione to interact with various biological molecules and alter their activity.
実験室実験の利点と制限
One of the main advantages of 3,3-Dibenzylpentane-2,4-dione is its unique molecular structure, which makes it a versatile building block for the synthesis of various organic compounds. 3,3-Dibenzylpentane-2,4-dione is also relatively easy to synthesize and can be obtained in high yield. However, 3,3-Dibenzylpentane-2,4-dione has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, which may affect the yield and purity of the final product. 3,3-Dibenzylpentane-2,4-dione is also relatively unstable and may decompose over time, which may affect its biological activity.
将来の方向性
There are several future directions for the research on 3,3-Dibenzylpentane-2,4-dione. One of the potential applications of 3,3-Dibenzylpentane-2,4-dione is in the synthesis of novel chiral ligands for asymmetric catalysis. 3,3-Dibenzylpentane-2,4-dione can also be used as a starting material for the synthesis of various heterocyclic compounds with potential biological activity. The mechanism of action of 3,3-Dibenzylpentane-2,4-dione can be further studied to understand its interaction with various biological molecules. The biochemical and physiological effects of 3,3-Dibenzylpentane-2,4-dione can also be studied in more detail to explore its potential applications in the field of medicine.
合成法
3,3-Dibenzylpentane-2,4-dione can be synthesized by the reaction of benzylideneacetone with benzaldehyde in the presence of a Lewis acid catalyst such as boron trifluoride etherate. The reaction proceeds via a Claisen-Schmidt condensation reaction, which results in the formation of the 3,3-Dibenzylpentane-2,4-dione molecule. The yield of 3,3-Dibenzylpentane-2,4-dione can be improved by using a solvent such as toluene or chloroform and by optimizing the reaction conditions such as temperature and reaction time.
特性
CAS番号 |
53316-00-0 |
|---|---|
分子式 |
C19H20O2 |
分子量 |
280.4 g/mol |
IUPAC名 |
3,3-dibenzylpentane-2,4-dione |
InChI |
InChI=1S/C19H20O2/c1-15(20)19(16(2)21,13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChIキー |
IKFXMLZJSMZDSV-UHFFFAOYSA-N |
SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
正規SMILES |
CC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)C(=O)C |
その他のCAS番号 |
53316-00-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






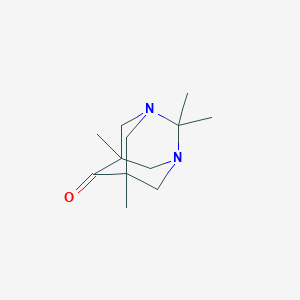

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)
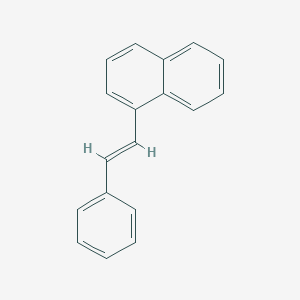
![1-[5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl]-ethanone](/img/structure/B188454.png)
